molecular formula C11H12O4 B1266806 Methyl 2-(2-methoxy-2-oxoethyl)benzoate CAS No. 716-43-8

Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Cat. No. B1266806
CAS RN: 716-43-8
M. Wt: 208.21 g/mol
InChI Key: ROMWRJNZSHFGEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 2-(2-methoxy-2-oxoethyl)benzoate involves various chemical reactions, often starting from basic benzoate structures. For instance, compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate have been synthesized through reactions involving methoxy and other substituent groups, indicating the complexity and diversity in the synthesis routes for such compounds (Kim et al., 2021); (Moser et al., 2005).

Molecular Structure Analysis

The molecular structure of methyl 2-(2-methoxy-2-oxoethyl)benzoate and related compounds is characterized by the presence of benzoate esters, methoxy groups, and additional functional groups that influence their physical and chemical properties. X-ray crystallography and other spectroscopic methods like NMR and IR are commonly used to elucidate the structure of such compounds, providing insights into their molecular geometry, electronic distribution, and potential reactive sites.

Chemical Reactions and Properties

Compounds in the category of methyl 2-(2-methoxy-2-oxoethyl)benzoate undergo a variety of chemical reactions, including esterification, photophysical reactions, and interactions with other chemical entities. These reactions are influenced by the electronic nature of the substituents and the overall molecular structure. For example, methyl benzoate derivatives can undergo hydrogen abstraction and cycloaddition reactions under certain conditions, indicating a level of reactivity that can be exploited in synthetic chemistry (Cantrell, 1973).

Scientific Research Applications

  • Synthesis and fungicidal activity

    • Application : This compound has been used in the synthesis of new compounds with potential fungicidal activity .
    • Method : The exact method of synthesis and application would depend on the specific research context. Typically, this involves reaction with other organic compounds under controlled conditions .
    • Results : The results indicated that some of the synthesized compounds exhibited promising fungicidal activity .
  • Oligonucleotide-based therapeutics

    • Application : Modified versions of this compound have been used in the development of antisense oligonucleotides for potential therapeutic applications .
    • Method : The compound is used to modify the structure of oligonucleotides, which can then interact with specific RNA molecules in the body .
    • Results : The results of these studies are typically assessed based on the biological activity of the modified oligonucleotides .

Safety And Hazards

“Methyl 2-(2-methoxy-2-oxoethyl)benzoate” is classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is associated with Hazard Statements H302, H312, H332, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMWRJNZSHFGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291570
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methoxy-2-oxoethyl)benzoate

CAS RN

716-43-8
Record name 716-43-8
Source DTP/NCI
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Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Koza, S Keskin, MS Özer, B Cengiz, E Şahin, M Balci - Tetrahedron, 2013 - Elsevier
We hereby report the synthesis of a novel class of compounds, 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones starting from methyl 2-(2-…
Number of citations: 18 www.sciencedirect.com
S Keskin - 2015 - open.metu.edu.tr
The interest in the synthesis of heterocyclic compounds has increased day by day due to their biological activities. This study focuses on the synthesis of different benzene-fused …
Number of citations: 1 open.metu.edu.tr
R Boda, GD Cuny - Tetrahedron, 2022 - Elsevier
Pallimamine (1) is a structurally unique quaternary carbon-containing pentacyclic tetrahydroberberine. Synthesis of key C13-disubstituted tetrahydroberberine intermediates, as …
Number of citations: 0 www.sciencedirect.com
P Dao, N Smith, C Tomkiewicz-Raulet… - Journal of Medicinal …, 2015 - ACS Publications
A series of triazinic inhibitors of focal adhesion kinase (FAK) have been recently shown to exert antiangiogenic activity against HUVEC cells and anticancer efficacy against several …
Number of citations: 55 pubs.acs.org
A Nain-Perez, AF Füchtbauer, L Håversen… - European Journal of …, 2022 - Elsevier
Liver pyruvate kinase (PKL) is a major regulator of metabolic flux and ATP production during liver cell glycolysis and is considered a potential drug target for the treatment of non-…
Number of citations: 7 www.sciencedirect.com
T He, TC Edwards, R Majima, E Jung, J Kankanala… - Bioorganic …, 2022 - Elsevier
The terminase complex of human cytomegalovirus (HCMV) is required for viral genome packaging and cleavage. Critical to the terminase functions is a metal-dependent endonuclease …
Number of citations: 3 www.sciencedirect.com
PA Barney - 2016 - search.proquest.com
The acquisition of genomic alterations is a defining feature of human cancers. Many cancer chemotherapies rely upon an apoptotic pathway to eradicate cells containing those …
Number of citations: 3 search.proquest.com
D Zhang, AM Decker, K Woodhouse, R Snyder… - European Journal of …, 2022 - Elsevier
Blockade of lysophosphatidic acid receptor 5 (LPA5) by a recently reported antagonist AS2717638 (2) attenuated inflammatory and neuropathic pains, although it showed moderate in …
Number of citations: 2 www.sciencedirect.com
A Furuta, T Fukuyama, I Ryu - Bulletin of the Chemical Society of …, 2017 - journal.csj.jp
Flow Fischer esterification of carboxylic acids using hydroxy-substituted sulfonic acid-functionalized silica (HO-SAS) packed into a stainless steel column reactor was investigated. HO-…
Number of citations: 24 www.journal.csj.jp
S Özcan - 2007 - open.metu.edu.tr
Many heterocyclic compounds containing nitrogen, oxygen and sulfur show wide range of physiological activities and their synthesis has always been attracted the interest of chemists. …
Number of citations: 4 open.metu.edu.tr

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